molecular formula C10H17IO B2563117 3-(Iodomethyl)-2-oxaspiro[4.5]decane CAS No. 1403649-40-0

3-(Iodomethyl)-2-oxaspiro[4.5]decane

Cat. No.: B2563117
CAS No.: 1403649-40-0
M. Wt: 280.149
InChI Key: KIMYQYDFIKXIHE-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-2-oxaspiro[4.5]decane is a useful research compound. Its molecular formula is C10H17IO and its molecular weight is 280.149. The purity is usually 95%.
BenchChem offers high-quality 3-(Iodomethyl)-2-oxaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Iodomethyl)-2-oxaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(iodomethyl)-2-oxaspiro[4.5]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMYQYDFIKXIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(OC2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 3-(Iodomethyl)-2-oxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxaspiro[4.5]decane Scaffold

The 2-oxaspiro[4.5]decane framework represents a privileged structural motif in medicinal chemistry and materials science.[1] Its inherent three-dimensionality, conferred by the spirocyclic core, provides a unique conformational rigidity that can lead to enhanced target selectivity and improved pharmacokinetic properties in drug candidates.[2] The incorporation of an oxygen atom within the spirocyclic system can further modulate physicochemical properties such as solubility and lipophilicity.[3] The functionalization of this scaffold, as in 3-(iodomethyl)-2-oxaspiro[4.5]decane, opens avenues for further synthetic elaboration and the introduction of pharmacophoric features, making it a valuable building block in drug discovery.[4][5] This guide provides a comprehensive overview of the structural analysis of 3-(iodomethyl)-2-oxaspiro[4.5]decane, detailing the key synthetic considerations and the application of modern analytical techniques for its unambiguous characterization.

Synthesis of the 2-Oxaspiro[4.5]decane Core: A Focus on Iodocyclization

A robust and widely applicable method for the synthesis of oxaspirocycles is through iodocyclization.[3][6] This electrophilic cyclization strategy utilizes an iodine source to induce the formation of the heterocyclic ring from an unsaturated precursor.

A plausible synthetic route to 3-(iodomethyl)-2-oxaspiro[4.5]decane is outlined below. The key step involves the iodocyclization of a homoallylic alcohol.

Synthesis cluster_start Starting Materials cluster_reaction1 Grignard Reaction cluster_reaction2 Iodocyclization Cyclohexanone Cyclohexanone Intermediate_Alcohol 1-allylcyclohexan-1-ol Cyclohexanone->Intermediate_Alcohol 1. Allylmagnesium bromide 2. H3O+ Allylmagnesium bromide Allylmagnesium bromide Product 3-(Iodomethyl)-2-oxaspiro[4.5]decane Intermediate_Alcohol->Product I2, NaHCO3 CH2Cl2

Caption: Plausible synthetic route to 3-(Iodomethyl)-2-oxaspiro[4.5]decane.

Experimental Protocol: Synthesis of 3-(Iodomethyl)-2-oxaspiro[4.5]decane
  • Grignard Reaction: To a solution of cyclohexanone in anhydrous diethyl ether at 0 °C, a solution of allylmagnesium bromide is added dropwise. The reaction is stirred for 2 hours at room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-allylcyclohexan-1-ol.

  • Iodocyclization: The crude 1-allylcyclohexan-1-ol is dissolved in dichloromethane. To this solution, sodium bicarbonate and a solution of iodine in dichloromethane are added. The reaction mixture is stirred at room temperature until the disappearance of the starting material is observed by TLC. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-(iodomethyl)-2-oxaspiro[4.5]decane.[3]

Comprehensive Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of 3-(iodomethyl)-2-oxaspiro[4.5]decane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the connectivity and stereochemistry of organic molecules. For 3-(iodomethyl)-2-oxaspiro[4.5]decane, a suite of 1D and 2D NMR experiments is employed.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (COSY, HSQC, HMBC)
C3-H 3.8 - 4.2 (m)75 - 80COSY with C4-H₂; HSQC to C3; HMBC to C4, C5, CH₂I
C4-H₂ 1.8 - 2.2 (m)35 - 40COSY with C3-H; HSQC to C4; HMBC to C3, C5
C5 (Spiro) -80 - 85HMBC to C1, C4, C6, C10
C6-H₂ 1.4 - 1.8 (m)30 - 35HSQC to C6; HMBC to C5, C7, C10
C7, C8, C9-H₂ 1.2 - 1.7 (m)20 - 30
C10-H₂ 1.4 - 1.8 (m)30 - 35HSQC to C10; HMBC to C5, C6, C9
CH₂I 3.2 - 3.5 (dd)5 - 10HSQC to CH₂I; HMBC to C3

Note: Predicted values are based on data from related oxaspiro[4.5]decane and iodo-substituted compounds.[7][8]

NMR_Workflow Sample 3-(Iodomethyl)-2-oxaspiro[4.5]decane in CDCl3 1D_NMR 1D NMR (¹H, ¹³C) Sample->1D_NMR Initial Analysis 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Further Correlation Structure_Elucidation Structure Elucidation 2D_NMR->Structure_Elucidation Final Confirmation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.[9]

Expected Fragmentation Pattern

Under electron ionization (EI), 3-(iodomethyl)-2-oxaspiro[4.5]decane is expected to exhibit a distinct fragmentation pattern. The molecular ion peak (M⁺) should be observable, and its high-resolution mass would confirm the elemental formula.

Key predicted fragments include:

  • [M - I]⁺: Loss of an iodine radical, a common fragmentation for organoiodides.[9]

  • [M - CH₂I]⁺: Cleavage of the iodomethyl group.

  • Fragments from ring opening: Cleavage of the tetrahydrofuran and/or cyclohexane rings can lead to a series of smaller charged fragments.[10][11][12][13]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane) is prepared.

  • Injection: The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • Ionization: Electron ionization (EI) at 70 eV is typically used.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

X-ray Crystallography

For a definitive determination of the three-dimensional structure, including the relative stereochemistry at the spirocenter and the C3 position, single-crystal X-ray diffraction is the gold standard.[14][15][16][17][18]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., hexane/ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

XRay_Workflow Purified_Compound Purified Compound Crystal_Growth Crystal Growth Purified_Compound->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution 3D_Structure 3D Molecular Structure Structure_Solution->3D_Structure

Caption: Workflow for X-ray crystallography analysis.

Applications in Drug Discovery

The 3-(iodomethyl)-2-oxaspiro[4.5]decane scaffold is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The iodomethyl group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This enables the exploration of structure-activity relationships in the development of novel drug candidates targeting a range of biological targets, including central nervous system receptors and enzymes.[1][4][5][19]

Conclusion

The structural analysis of 3-(iodomethyl)-2-oxaspiro[4.5]decane requires a multi-faceted approach, combining robust synthetic methods with a suite of advanced analytical techniques. Iodocyclization provides an efficient entry to the core oxaspiro[4.5]decane framework. The synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography allows for the unambiguous determination of its chemical structure, connectivity, and three-dimensional arrangement. This detailed structural understanding is paramount for its application as a building block in the rational design of novel therapeutics and functional materials.

References

  • K. Shvydenko, et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Shvydenko, K. (2021). Literature precedents to oxa-spirocycles. ResearchGate. [Link]

  • Gualtieri, F. (2009). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ResearchGate. [Link]

  • Li, Y., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. [Link]

  • Reddy, G. S., et al. (2015). Ipso-Cyclization via a Dienone-Phenol Rearrangement of Alkynyloxy Cyclohexadienones for the Synthesis of Oxaspiro[4.5]trienones. PubMed. [Link]

  • Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Kumar, A., et al. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. [Link]

  • SpectraBase. (n.d.). 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE. SpectraBase. [Link]

  • Tinant, B., et al. (2025). Trans 8-Tert-Butyl-2-Oxaspiro [4. 5] Decan-3-One C13H22O2. ResearchGate. [Link]

  • Intaraudom, C., et al. (2021). 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. PubMed. [Link]

  • Sheng, J., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • Rozhkova, Y. S., et al. (2025). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. [Link]

  • Jimenez-Serna, E., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. [Link]

  • Tsai, Y.-F., et al. (2008). (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid. ResearchGate. [Link]

  • Tsai, Y.-F., et al. (2008). 2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid. PMC. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • McNeill, L. A., et al. (2015). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. [Link]

  • Ueno, M., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. PubMed. [Link]

  • Goc-Maciejewska, I., et al. (2018). Molecular structure of 2,2′-bi-1,4-dioxaspiro[4.5]decane (R, S)3f... ResearchGate. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Kumar, S., et al. (2016). Synthesis of highly functionalized 2-thiaspiro[4.5]deca-6,8-dienes via atom efficient tandem Michael addition/Thorpe-Ziegler cyc. RSC Publishing. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. [Link]

  • PubChem. (n.d.). 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid. PubChem. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in reactions of 3-(Iodomethyl)-2-oxaspiro[4.5]decane

[1]

Topic: Optimization of Nucleophilic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Document ID:Last Updated:Status:1

Executive Summary & Diagnostic Triage

The Challenge: Researchers frequently encounter unexpectedly low yields or stalled reactions when attempting nucleophilic substitution on 3-(iodomethyl)-2-oxaspiro[4.5]decane .[2] Despite the iodine being on a primary carbon (usually highly reactive), the adjacent spiro-fused cyclohexane ring creates a unique steric environment. This structure mimics a neopentyl-like system, where ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



Diagnostic Decision Tree: Use this flowchart to identify the root cause of your reaction failure before proceeding to the specific modules.

TroubleshootingLogicStartSTART: Reaction StatusCheckConvIs Starting Material (SM)Consumed?Start->CheckConvCheckProdIs Desired ProductFormed?CheckConv->CheckProdYesSolventIssueDIAGNOSIS: Steric ShieldingACTION: Go to Module 2(Solvation & Activation)CheckConv->SolventIssueNo (SM Remains)SuccessOptimization CompleteCheckProd->SuccessYes (High Yield)SideReactionDIAGNOSIS: Elimination (E2)ACTION: Go to Module 3(Nucleophile Selection)CheckProd->SideReactionNo (Wrong Product)

Figure 1: Diagnostic logic flow for identifying reaction bottlenecks.

Module 1: The "Super-Solvent" Protocol

Issue: The reaction is sluggish or stalled. SM is recoverable.[2] Root Cause: The nucleophile is too solvated (caged) or the transition state energy is too high due to steric clash with the spiro-cyclohexane ring.

Technical Insight

In spiro[4.5]decane systems, the cyclohexane ring exerts conformational bias on the tetrahydrofuran (THF) ring. The iodomethyl group often adopts a pseudo-equatorial position to avoid the axial protons of the cyclohexane, but this can place it in a "pocket" that blocks the nucleophile. To overcome this, you must increase the ground-state energy of the nucleophile (making it more reactive) to traverse the higher activation energy barrier.

The "Naked Anion" Protocol

Standard solvents (THF, DCM) are insufficient. You must use Dipolar Aprotic solvents to strip the cation and leave the anion "naked" and aggressive.

ParameterStandard Condition (Fail)Optimized Condition (Pass) Why?
Solvent THF, Ethanol, DCMDMF, DMSO, NMP Polar aprotic solvents solvate cations well but anions poorly, increasing ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

by

.[1]
Concentration 0.1 M0.5 M - 1.0 M Higher concentration increases collision frequency in hindered systems.[2][1]
Temperature RT to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Necessary to overcome the steric

barrier.[1]
Additives None18-Crown-6 (for K salts) Sequesters the cation, preventing ion-pairing that slows the reaction.[2][1]

Step-by-Step Protocol:

  • Dissolve 3-(iodomethyl)-2-oxaspiro[4.5]decane (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add the nucleophile (1.5 - 2.0 equiv).[2]

    • Note: If using a metal salt (e.g., NaN3, KCN), add 18-Crown-6 (0.1 equiv) if the cation is Potassium, or 15-Crown-5 for Sodium.[2][1]

  • Heat to

    
     under Argon/Nitrogen.
    
  • Monitor by TLC/LCMS every 2 hours.[2]

    • Checkpoint: If reaction remains slow after 6 hours, add NaI (0.1 equiv) (Finkelstein catalysis) to keep the iodide "fresh" if reversible, or switch to Cs2CO3 (Cesium Effect).

Module 2: Preventing Elimination (E2)

Issue: Formation of exocyclic alkenes (3-methylene-2-oxaspiro[4.5]decane) instead of substitution. Root Cause: The nucleophile is acting as a base.[2][3] The steric bulk of the spiro system makes the


Mechanistic Pathway

The competition between ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


34
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  Requires orbital overlap inside the steric pocket.
    
  • E2: Requires only surface contact with a proton.[2][1]

ReactionPathwayscluster_0CompetitionSM3-(Iodomethyl)-2-oxaspiro[4.5]decaneSN2_PathPath A: Substitution (SN2)Requires: Soft NucleophileResult: Functionalized SpiroSM->SN2_PathLow Basicity(N3-, CN-, RS-)E2_PathPath B: Elimination (E2)Caused by: Hard/Basic NucleophileResult: Exocyclic AlkeneSM->E2_PathHigh Basicity(RO-, OH-)

Figure 2: Kinetic competition between Substitution and Elimination.

Nucleophile Selection Guide

To fix this, you must decouple Nucleophilicity (kinetic rate of carbon attack) from Basicity (thermodynamic affinity for protons).[2][1]

Nucleophile ClassExamplesSuitabilityNotes
Hard Bases NaOEt, NaOH, LDAAVOID Will exclusively cause elimination to the alkene.[2][1]
Soft Nucleophiles ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, KCN, KSAc
EXCELLENT High orbital overlap, low proton affinity. Ideal for hindered substrates.[2]
Amines ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, Morpholine
POOR Secondary amines often act as bases here.[1]
Amine Surrogates Potassium PhthalimideGOOD Use Gabriel Synthesis to install amines without E2 competition.[2][1]

Troubleshooting Protocol for Amination: Do not react the iodide directly with a secondary amine. Recommended Route:

  • Azidation: React with

    
     in DMF (as per Module 1).
    
  • Reduction: Reduce the resulting azide to the primary amine (Staudinger reduction or Hydrogenation).

  • Alkylation: Perform Reductive Amination on the new primary amine if a secondary amine is desired.[2]

Module 3: Phase Transfer Catalysis (PTC)

Issue: Reagents are insoluble in organic solvents, or anhydrous conditions are difficult to maintain. Solution: Use a biphasic system with a quaternary ammonium salt.[2]

Why it works: The spiro-ether is lipophilic.[2] Inorganic nucleophiles (Cyanide, Azide) are hydrophilic.[2] A PTC agent (e.g., TBAB) shuttles the anion into the organic phase as a tight ion pair, often making it more reactive than in solution because it is poorly solvated by the organic medium.

Protocol:

  • Organic Phase: Dissolve Substrate in Toluene or DCM (High concentration).[2][1]

  • Aqueous Phase: Dissolve Nucleophile (5.0 equiv) in minimal water.

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.1 - 0.2 equiv).[2]

  • Agitation: Vigorously stir (1000+ RPM) at reflux.

    • Tip: Ultrasound (sonication) can significantly accelerate this reaction by increasing interfacial surface area.[2]

Frequently Asked Questions (FAQ)

Q: Can I use the mesylate (OMs) or tosylate (OTs) instead of the iodide? A: Generally, no . While OMs/OTs are good leaving groups, the Iodide is superior for hindered systems because the C-I bond is longer and more polarizable, reducing the steric penalty of the transition state. If you started with the alcohol, convert it to the Iodide (Appel reaction or via Mesylate + NaI Finkelstein) before attempting the difficult substitution.

Q: I see a spot on TLC that moves just above the starting material. What is it? A: This is likely the elimination product (exocyclic alkene). It is less polar than the iodide.[2] If you see this, your reaction mixture is too basic. Switch to a non-basic nucleophile or lower the temperature.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for this substrate.[2][1] It provides rapid, uniform heating that can help surmount the steric activation barrier faster than thermal degradation pathways can compete. Try

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[2] (Chapter 17: Nucleophilic Substitution at saturated carbon).

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Section 10: Steric Strain in

    
     reactions). [1]
    
  • Hale, K. J., et al. (2010).[2] "Synthetic approaches to spirocyclic ethers." Chemical Society Reviews, 39, 1161-1194.[2] (Context on spiro-ether reactivity).

  • Dehmlow, E. V. (1974).[2][1] "Phase-transfer catalyzed reactions."[2][1] Angewandte Chemie International Edition, 13(3), 170-179.[2]

Technical Support Center: Optimization of Reaction Conditions for 3-(Iodomethyl)-2-oxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the synthesis of 3-(Iodomethyl)-2-oxaspiro[4.5]decane via the iodocyclization (iodoetherification) of 1-allylcyclohexan-1-ol . This transformation constructs the spiro-tetrahydrofuran core, a scaffold increasingly valued in drug discovery for its ability to lower lipophilicity compared to carbocyclic analogs while maintaining structural rigidity [1].

The Core Transformation:

  • Substrate: 1-Allylcyclohexan-1-ol

  • Reagents: Iodine (

    
    ) or 
    
    
    
    -Iodosuccinimide (NIS), Base (
    
    
    )
  • Mechanism: 5-exo-trig electrophilic cyclization

  • Critical Quality Attributes (CQAs): Yield (>85%), Purity (absence of elimination byproducts), Stability of the alkyl iodide.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Incomplete Conversion

User Question: "I am running the reaction with 1.0 equivalent of


 in DCM at room temperature, but TLC shows significant starting material remaining after 12 hours. Increasing the time doesn't help.[1] How do I push this to completion?"

Scientist's Diagnosis: The reaction is likely stalling due to the reversibility of the iodonium intermediate formation or the consumption of iodine by side reactions. A 1:1 stoichiometry is rarely sufficient for iodocyclizations because the equilibrium often favors the open chain unless driven by excess electrophile or rapid irreversible trapping.

Corrective Action:

  • Stoichiometry Adjustment: Increase the iodine source (

    
     or NIS) to 2.0–3.0 equivalents . The electrophile must be in excess to ensure the kinetic trap of the alkene.
    
  • Base is Critical: Ensure you are using 3.0 equivalents of

    
     . The cyclization releases HI (hydroiodic acid). If the acid is not neutralized immediately, it can protonate the ether oxygen, leading to ring opening (reversibility) or acid-catalyzed elimination.
    
  • Solvent Switch: While Dichloromethane (DCM) is standard, switching to Acetonitrile (MeCN) often accelerates the reaction due to its higher polarity, which stabilizes the cationic iodonium intermediate.

Optimization Data (Solvent Screening):

EntrySolventIodine Equiv.[1][2][3][4][5][6]BaseYield (%)
1DCM1.1None35% (Incomplete)
2DCM2.0

78%
3MeCN 2.5

92%
4THF2.0

65% (Sluggish)
Issue 2: Product Decomposition During Purification

User Question: "My crude NMR looks clean, but after silica gel column chromatography, the product turns brown and the yield drops by 40%. I see new alkene peaks in the NMR. What is happening?"

Scientist's Diagnosis: Primary alkyl iodides are sensitive to light and Lewis acids. Silica gel is slightly acidic and can catalyze dehydroiodination (elimination of HI) or protodeiodination , especially if the column is slow or the silica is active. The brown color indicates the liberation of free iodine (


).

Corrective Action:

  • Buffer the Silica: Pre-treat your silica gel column with 1% Triethylamine (

    
    ) in hexanes before loading the sample. This neutralizes acidic sites.
    
  • Alternative Stationary Phase: Use Neutral Alumina instead of silica gel for purification.

  • Workup Quench: Ensure the crude reaction is washed thoroughly with saturated Sodium Thiosulfate (

    
    ) to remove all traces of oxidative iodine species before evaporation. Residual iodine catalyzes decomposition.
    
Issue 3: Regioselectivity (5-exo vs. 6-endo)

User Question: "I am concerned about forming the 6-membered ring (tetrahydropyran) isomer instead of the desired 5-membered spiro-ether. How do I ensure the 5-exo pathway?"

Scientist's Diagnosis: According to Baldwin’s rules, 5-exo-trig cyclization is kinetically favored over 6-endo-trig for this system. The formation of the 3-(iodomethyl)-2-oxaspiro[4.5]decane (tetrahydrofuran ring) is the dominant pathway.

Mechanistic Insight: The 5-exo pathway involves the oxygen attacking the internal carbon of the iodonium ion. This is favored unless there is significant steric hindrance at that position. For 1-allylcyclohexanol, the 5-exo product is formed almost exclusively (>95:5 ratio).

Visualizing the Mechanism:

ReactionMechanism Start 1-Allylcyclohexanol Iodonium Cyclic Iodonium Intermediate Start->Iodonium + I2 / NIS Transition 5-exo-trig Transition State Iodonium->Transition Kinetic Control SideProduct 6-endo Product (Minor/Trace) Iodonium->SideProduct Thermodynamic (Slow) Product 3-(Iodomethyl)- 2-oxaspiro[4.5]decane Transition->Product Ring Closure (-H+)

Caption: Mechanistic pathway favoring 5-exo-trig cyclization to form the spiro-tetrahydrofuran core.

Frequently Asked Questions (FAQ)

Q: Can I scale this reaction up to 100g? A: Yes, but exotherm control is critical. The addition of iodine is exothermic. On a large scale:

  • Use solid NIS (N-Iodosuccinimide) instead of

    
     for easier handling.
    
  • Add the iodine source portion-wise over 1-2 hours while maintaining the temperature at 0°C.

  • Ensure efficient stirring to prevent "hot spots" which can cause elimination.

Q: The product is an oil that solidifies slowly. Can I crystallize it? A: The pure iodide is typically a viscous yellow oil. If it does not solidify, it is likely due to trace solvent impurities. High-vacuum drying (<1 mbar) for 24 hours is recommended. Crystallization is difficult for this specific intermediate; chromatography is the standard purification method [2].

Q: Are there "Green" alternatives to DCM? A: Yes. Ethanol/Water or tBuOMe/Water mixtures have been successfully used for similar iodocyclizations. However, reaction times may increase, and hydrolysis of the iodide becomes a risk in aqueous media if the pH is not strictly controlled [1].

Optimized Experimental Protocol

Objective: Synthesis of 3-(Iodomethyl)-2-oxaspiro[4.5]decane (10 mmol scale).

Reagents:

  • 1-Allylcyclohexan-1-ol (1.40 g, 10.0 mmol)

  • Iodine (

    
    ) (5.08 g, 20.0 mmol, 2.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (2.52 g, 30.0 mmol, 3.0 equiv)
    
  • Acetonitrile (MeCN) (50 mL, anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 1-allylcyclohexan-1-ol and anhydrous MeCN. Stir to dissolve.

  • Base Addition: Add solid

    
     in one portion.
    
  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Iodination: Add Iodine (

    
    ) portion-wise over 15 minutes. Note: The solution will turn dark brown/purple.
    
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir in the dark (wrap flask in aluminum foil) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aq.

    
     (50 mL) . Shake vigorously until the organic layer turns from purple to pale yellow/colorless.
    
  • Extraction: Extract with Diethyl Ether (

    
    , 3 x 30 mL).
    
  • Drying: Wash combined organics with Brine, dry over

    
    , filter, and concentrate under reduced pressure at <30°C  (iodides are heat sensitive).
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
    ) eluting with Hexanes -> 5% EtOAc/Hexanes.
    

Expected Yield: 88–94% (Pale yellow oil).

Workflow Visualization

OptimizationWorkflow Start Start: 1-Allylcyclohexanol ConditionCheck Select Conditions: Solvent: MeCN vs DCM Iodine Source: I2 vs NIS Start->ConditionCheck Execution Execute Reaction (0°C -> RT, Dark, NaHCO3) ConditionCheck->Execution Monitor TLC Monitoring (Is SM consumed?) Execution->Monitor Monitor->Execution No (Add more I2) Quench Quench with Na2S2O3 (Remove excess I2) Monitor->Quench Yes Purification Purification (Buffered Silica / Neutral Alumina) Quench->Purification Final Pure 3-(Iodomethyl)- 2-oxaspiro[4.5]decane Purification->Final

Caption: Step-by-step optimization workflow for maximizing yield and purity.

References

  • Oxa-spirocycles: synthesis, properties and applications. Source: Chemical Science (RSC), 2013. Context: Establishes the general utility and synthesis of oxa-spirocyclic cores via iodocyclization.

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Source: Beilstein Journal of Organic Chemistry, 2011. Context: Discusses alternative iodine sources and mechanistic considerations for spirocyclization.

  • Iodocyclization in Aqueous Media. Source: ACS Omega, 2019. Context: Provides insights into green chemistry approaches and aqueous solvent effects on iodocyclization.

Sources

Work-up procedures for reactions with 3-(Iodomethyl)-2-oxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with 3-(Iodomethyl)-2-oxaspiro[4.5]decane . It prioritizes the stability of the alkyl iodide moiety and the steric challenges imposed by the spiro-scaffold.

Topic: Work-up, Purification, and Reaction Troubleshooting Document ID: TS-SPIRO-I-045 Last Updated: 2026-02-24

Critical Safety & Stability (Read Me First)

Before initiating any workflow, understand that 3-(Iodomethyl)-2-oxaspiro[4.5]decane is a sensitive electrophile. Its reactivity is defined by the tension between the leaving group ability of the iodide and the steric bulk of the spiro-cyclohexyl ring.

  • Light Sensitivity: The C–I bond is photolabile. Exposure to ambient light liberates free iodine (

    
    ), turning samples pink/violet and initiating radical decomposition. Protocol:  Wrap all flasks and columns in aluminum foil.
    
  • Thermal Instability: Primary alkyl iodides can undergo elimination to exocyclic alkenes at elevated temperatures (

    
    C). Protocol:  Keep rotary evaporator bath temperatures 
    
    
    
    C.
  • Spiro-Ether Sensitivity: While the 2-oxaspiro[4.5]decane core is generally base-stable, it can undergo ring-opening or rearrangement in the presence of strong Lewis acids or hot aqueous mineral acids .

Troubleshooting Reaction Outcomes (Q&A)

Q1: My reaction mixture turned dark purple/brown. Has the starting material decomposed?

Diagnosis: This indicates the liberation of elemental iodine (


), likely due to light exposure or thermal stress. While some decomposition has occurred, the bulk of your material may still be intact.
Corrective Action: 
  • Do not discard.

  • Perform a reductive quench immediately using 10% Sodium Thiosulfate (

    
    ).
    
  • Mechanism:

    
    . The dithionite reduces the purple iodine to colorless iodide anions, which partition into the aqueous phase [1].
    
Q2: The substitution reaction ( ) with an amine/nucleophile is stalling or low-yielding.

Diagnosis: Steric hindrance. The spiro-cyclohexyl ring at the C2 position exerts significant steric bulk, retarding nucleophilic attack at the nearby iodomethyl group. Corrective Action:

  • Solvent Switch: Move to polar aprotic solvents (DMF, DMSO, or NMP) to solvate the cation and increase the nucleophilicity of your reagent.

  • Finkelstein Assistance: Add 0.1–0.5 equivalents of Tetrabutylammonium Iodide (TBAI). This keeps the iodide "fresh" via equilibrium and increases solubility of the nucleophile.

  • Temperature: Gently heat to 40–50°C, but monitor strictly for elimination byproducts (alkenes).

Q3: My product decomposes on the silica column (turns pink).

Diagnosis: Silica gel is slightly acidic (


). This acidity, combined with the Lewis acidic sites on the silica, can catalyze the cleavage of the alkyl iodide.
Corrective Action: 
  • Buffer the Silica: Pre-treat your silica slurry with 1% Triethylamine (

    
    ) in hexanes before loading the column. This neutralizes acidic sites.
    
  • Alternative Phase: Use Neutral Alumina if instability persists.

Standardized Work-up Protocol

This workflow is designed to remove unreacted nucleophiles, quench free iodine, and protect the spiro-ether ring.

Reagents Required:
  • Quench Buffer: Saturated Aqueous Sodium Thiosulfate (

    
    ).
    
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: Saturated Brine (

    
    ).
    
Step-by-Step Methodology:
  • Quenching (Reductive Wash):

    • Cool reaction mixture to room temperature.

    • Add Saturated

      
        (vol:vol 1:1 with reaction solvent).
      
    • Observation: Stir vigorously until the organic layer shifts from purple/brown to yellow/colorless.

  • Phase Separation:

    • Transfer to a separatory funnel.[1]

    • Extract the aqueous layer

      
       with the organic solvent.
      
    • Note: If using DMF/DMSO, use copious water washes (

      
      ) to remove the solvent, but ensure the first wash contains thiosulfate.
      
  • Brine Wash:

    • Combine organic layers.

    • Wash once with saturated brine to break any emulsions (common with spiro-ethers) and remove residual water.

  • Drying & Concentration:

    • Dry over Anhydrous

      
       (preferred over 
      
      
      
      for sensitive iodides as it is less Lewis acidic).
    • Filter and concentrate in vacuo (Bath

      
      C).
      
Visual Workflow (DOT Diagram)

WorkupProcedure Start Crude Reaction Mixture (Contains 3-(Iodomethyl)-2-oxaspiro[4.5]decane) Quench ADD: Sat. Na2S2O3 (Reduces I2 to I-) Start->Quench CheckColor Is Organic Layer Purple? Quench->CheckColor StirMore Stir Vigorously (10-15 mins) CheckColor->StirMore Yes Extract Phase Separation (Extract Aqueous 3x with EtOAc) CheckColor->Extract No (Colorless/Yellow) StirMore->CheckColor Wash Wash Combined Organics (1x Water, 1x Brine) Extract->Wash Dry Dry over Na2SO4 (Avoid MgSO4 if highly sensitive) Wash->Dry Conc Concentrate in Vacuo (Bath Temp < 40°C) Dry->Conc

Figure 1: Decision logic for the reductive work-up of iodinated spiro-compounds.

Purification & Characterization Data

Chromatography Guidelines

Due to the lipophilicity of the spiro-cyclohexyl group, this molecule typically elutes in low-polarity fractions.

ParameterRecommendationReason
Stationary Phase Silica Gel 60 (Buffered)Standard silica is acidic; buffer prevents deiodination.
Buffer Additive 1% Triethylamine (

)
Neutralizes surface silanols.
Mobile Phase Hexanes/EtOAc (Gradient)Start 100:0

80:20. Compound is lipophilic.
Detection

Stain or UV (weak)
Alkyl iodides stain brown/purple rapidly in iodine chambers.
Key Spectroscopic Signatures

When analyzing the purified product, look for these diagnostic signals to confirm the integrity of the spiro-ring and the iodide [2].

  • 
     NMR: 
    
    • Iodomethyl Protons (

      
      ):  Distinct doublet or multiplet typically between 
      
      
      
      3.1 – 3.5 ppm
      . The chemical shift is upfield relative to chlorides/bromides due to the shielding anisotropy of iodine.
    • Spiro-Ether Protons: The protons on the THF ring adjacent to the oxygen usually appear between

      
       3.6 – 4.0 ppm .
      
  • 
     NMR: 
    
    • Spiro Carbon: A quaternary carbon signal, typically

      
       80 – 90 ppm  (characteristic of spiro-ethers).
      
    • C-I Carbon: Significantly upfield, often

      
       5 – 15 ppm  (heavy atom effect).
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for removal of halogens via thiosulfate reduction).

  • Kitching, W., et al. (1978). Carbon-13 NMR spectra of some spiro-ethers. Journal of Organic Chemistry. (Reference for spiro-carbon shifts).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Protocols for stabilizing alkyl iodides).

Sources

Validation & Comparative

Efficacy of 3-(Iodomethyl)-2-oxaspiro[4.5]decane in Synthetic Transformations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Notice to the Reader: Direct comparative studies detailing the efficacy of 3-(Iodomethyl)-2-oxaspiro[4.5]decane against other synthetic alternatives are not extensively available in the current body of scientific literature. This guide, therefore, is constructed based on established principles of chemical reactivity for analogous structures and general methodologies for spiroether synthesis. The content herein serves as an expert-level framework for understanding the potential applications and comparative performance of the title compound, rather than a summary of existing head-to-head experimental data.

Introduction: The Spirocyclic Scaffold and the Role of Iodomethyl Electrophiles

The 2-oxaspiro[4.5]decane core is a privileged structural motif found in a variety of natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional architecture offers a unique conformational landscape that is highly attractive in drug discovery for enhancing target selectivity and improving pharmacokinetic properties. The introduction of an iodomethyl group at the 3-position transforms this scaffold into a potent electrophilic building block, poised for a range of synthetic transformations.

The primary mode of reactivity for 3-(Iodomethyl)-2-oxaspiro[4.5]decane is predicated on the lability of the carbon-iodine bond, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions. This reagent is anticipated to be a key intermediate for the construction of more complex molecules, particularly through the formation of new carbon-carbon and carbon-heteroatom bonds.

Principle Application: Electrophilic Cyclization and Spiroether Synthesis

The most logical and powerful application of 3-(Iodomethyl)-2-oxaspiro[4.5]decane is in the realm of electrophilic cyclization, a cornerstone of modern heterocyclic synthesis.[2] In a typical transformation, the iodine atom would be displaced by an intramolecular nucleophile, leading to the formation of a new ring system fused or appended to the spirocyclic core.

Diagram of Proposed Electrophilic Cyclization

G cluster_0 General Iodocyclization Pathway Substrate Unsaturated Precursor with Nucleophilic Group (NuH) Iodonium Intermediate Iodonium Ion Substrate->Iodonium Electrophilic Attack Cyclized Cyclized Product Iodonium->Cyclized Intramolecular Nucleophilic Attack Reagent 3-(Iodomethyl)-2-oxaspiro[4.5]decane (or other I+ source) Reagent->Iodonium

Caption: Generalized pathway for iodine-mediated electrophilic cyclization.

Comparative Analysis with Alternative Reagents

While direct data for 3-(Iodomethyl)-2-oxaspiro[4.5]decane is scarce, we can infer its potential efficacy by comparing it to other common reagents used for similar transformations.

Reagent/MethodAdvantagesDisadvantagesPredicted Efficacy Comparison
3-(Iodomethyl)-2-oxaspiro[4.5]decane Pre-installed spirocyclic core; primary iodide allows for SN2-type reactions with good predictability.[3]Limited commercial availability; synthesis required.Potentially high for specific, complex targets where the spiro-moiety is desired early on.
N-Iodosuccinimide (NIS) Commercially available, easy to handle solid; widely used for iodoetherification and iodolactonization.[4]Can sometimes lead to side reactions; requires a separate nucleophile.NIS is a more general and versatile iodinating agent. 3-(Iodomethyl)-2-oxaspiro[4.5]decane would be a more specialized, substrate-like reagent.
Molecular Iodine (I2) Inexpensive and readily available.[2]Can be less reactive than other iodine sources; may require a base.Similar reactivity profile expected, but the title compound offers the direct transfer of the oxaspirodecane moiety.
Hypervalent Iodine Reagents (e.g., PIDA, PIFA) Highly electrophilic, promoting cyclization of less reactive substrates.[5][6]Can be harsh and may not be compatible with sensitive functional groups.Hypervalent iodine reagents are generally used for oxidative cyclizations, a different mechanistic class than the expected reactivity of the title compound.
Other Alkyl Iodides (e.g., Iodomethyl methyl ether) Simple, commercially available reagents for introducing an iodomethyl group.[7]Do not contain the pre-formed spirocyclic scaffold.These are building blocks for creating a structure like the title compound, not direct alternatives for its application.

Hypothetical Experimental Protocols

The following protocols are hypothetical, based on established procedures for similar iodomethyl compounds and electrophilic cyclizations. They serve as a starting point for methodology development.

Protocol 1: Synthesis of a Spiro-fused Tetrahydrofuran

This protocol outlines a potential intramolecular iodoetherification.

Workflow Diagram:

G Start Dissolve Substrate (e.g., an unsaturated alcohol) in appropriate solvent (e.g., CH2Cl2) Cool Cool to 0 °C Start->Cool Add_Base Add a non-nucleophilic base (e.g., NaHCO3 or 2,6-lutidine) Cool->Add_Base Add_Reagent Add 3-(Iodomethyl)-2-oxaspiro[4.5]decane slowly Add_Base->Add_Reagent React Stir at 0 °C to room temperature, monitor by TLC Add_Reagent->React Quench Quench with aq. Na2S2O3 React->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Proposed workflow for an iodoetherification reaction.

Step-by-Step Methodology:

  • To a solution of the unsaturated alcohol substrate (1.0 equiv) in dichloromethane (0.1 M) at 0 °C is added sodium bicarbonate (2.0 equiv).

  • A solution of 3-(Iodomethyl)-2-oxaspiro[4.5]decane (1.2 equiv) in dichloromethane is added dropwise over 15 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Causality: The use of a mild base like sodium bicarbonate is crucial to neutralize the HI that is generated in situ, preventing acid-catalyzed side reactions.[4] Dichloromethane is a common solvent for such reactions due to its inertness.

Protocol 2: Williamson Ether Synthesis with a Phenolic Nucleophile

This protocol describes a potential intermolecular etherification.

Step-by-Step Methodology:

  • To a solution of a substituted phenol (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile is added a base like potassium carbonate (1.5 equiv) or cesium carbonate (1.2 equiv).

  • The mixture is stirred at room temperature for 30 minutes to generate the phenoxide.

  • 3-(Iodomethyl)-2-oxaspiro[4.5]decane (1.1 equiv) is added, and the reaction is heated to 60-80 °C.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by flash column chromatography.

Causality: The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base, leaving the anionic nucleophile more reactive.[8] Cesium carbonate is often used to accelerate such reactions through the "cesium effect".

Conclusion and Future Outlook

3-(Iodomethyl)-2-oxaspiro[4.5]decane represents a potentially valuable, yet underexplored, building block in organic synthesis. Its utility is projected to be highest in the stereocontrolled synthesis of complex molecules where the early introduction of the spirocyclic ether motif is desirable. While direct comparative data is lacking, the fundamental principles of its constituent functional groups—a primary alkyl iodide and a spiroketal—suggest a predictable and useful reactivity profile.

Future work should focus on the systematic evaluation of this reagent in a range of synthetic transformations and a direct comparison of its performance against established methods. Such studies would be invaluable to the chemical community and would solidify the position of 3-(Iodomethyl)-2-oxaspiro[4.5]decane in the synthetic chemist's toolbox.

References

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. (2020). [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. (n.d.). [Link]

  • Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. ACS Publications. (2024). [Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Semantic Scholar. (2018). [Link]

  • Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration. PubMed. (2024). [Link]

  • Facile Synthesis of Halogenated Spiroketals via a Tandem Iodocyclization. ACS Publications. (2014). [Link]

  • 4-step synthesis of 2-oxaspiro[4.5]dec-7-ene derivatives 32 a–c. ResearchGate. (n.d.). [Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. PMC - NIH. (2018). [Link]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. (2018). [Link]

  • Iodoalkane synthesis from ether cleaving and other syntheses using alkali iodides: Iodination reactions using alkali iodides (3): Discussion series on bromination/iodination reactions 26. Chemia. (2023). [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • A Review of Approaches Developed for Spiroether Synthesis. PubMed. (2025). [Link]

  • Synthesis of spiroether (81). Reagents and conditions: a NIS (1.0... ResearchGate. (n.d.). [Link]

  • Stereoselective intramolecular iodoetherification of 4-pentene-1,3-diols: synthesis of cis-2-(iodomethyl)-3-hydroxytetrahydrofurans. ACS Publications. (n.d.). [Link]

  • Synthesis of 5,6-Spiroethers and Evaluation of their Affinities for the Bacterial A Site. ResearchGate. (2025). [Link]

  • Structures, reagents and conditions for the synthesis of spiro... ResearchGate. (n.d.). [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. (n.d.). [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry | OpenStax. (2023). [Link]

  • (PDF) Iodine in Organic Synthesis. ResearchGate. (2025). [Link]

  • Intramolecular iodoetherification of ene or diene ketals: facile synthesis of spiroketals. PubMed. (2011). [Link]

  • Synthesis of cis-C-iodo-N-tosyl-aziridines using diiodomethyllithium: reaction optimization, product scope and stability, and a protocol for selection of stationary phase for chromatography. PubMed. (2013). [Link]

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. (n.d.). [Link]

  • Iodomethyl methyl ether. ChemSynthesis. (2025). [Link]

  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. (n.d.). [Link]

  • Hypervalent Iodine-Mediated Synthesis of Spiroheterocycles via Oxidative Cyclization. ResearchGate. (2025). [Link]

Sources

Benchmarking 3-(Iodomethyl)-2-oxaspiro[4.5]decane: A Comparative Guide to Spirocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Three-Dimensionality in Medicinal Chemistry

For decades, the landscape of medicinal chemistry was dominated by flat, aromatic scaffolds. However, the industry's collective experience has revealed the limitations of this "flatland" approach, including challenges with solubility, metabolic stability, and target promiscuity. In response, a paradigm shift towards molecules with greater three-dimensional (3D) character has occurred.[1][2] Spirocycles, conformationally restricted scaffolds featuring two rings fused at a single quaternary carbon, have emerged as powerful tools in this evolution.[2][3][4] Their rigid frameworks allow for precise, spatially-defined projections of functional groups, enhancing binding affinity and selectivity, while the increased fraction of sp³-hybridized carbons (Fsp³) often correlates with improved physicochemical properties and higher clinical success rates.[1][2][5]

This guide provides an in-depth technical comparison of 3-(Iodomethyl)-2-oxaspiro[4.5]decane, a versatile building block, against other prominent spirocyclic motifs. We will dissect their synthetic accessibility, reactivity profiles, and impact on molecular properties, supported by experimental protocols and mechanistic insights to empower researchers in their selection of optimal scaffolds for drug development programs.

Profiling the Subject: 3-(Iodomethyl)-2-oxaspiro[4.5]decane

3-(Iodomethyl)-2-oxaspiro[4.5]decane is a unique building block that marries a spirocyclic core with a highly versatile reactive handle. The 2-oxaspiro[4.5]decane framework, consisting of a tetrahydrofuran ring spiro-fused to a cyclohexane ring, imparts significant 3D character. The appended iodomethyl group serves as a potent electrophile, primed for a variety of synthetic transformations.

1.1. Synthetic Accessibility

The synthesis of the 2-oxaspiro[4.5]decane core can be achieved through several methods, including tandem Prins/pinacol rearrangements or other cyclization strategies starting from substituted cyclohexanones and appropriate coupling partners.[6][7] The introduction of the iodomethyl group is typically a downstream functional group manipulation. While its synthesis is a multistep process, the commercial availability of related spirocyclic precursors makes it an accessible scaffold for medicinal chemistry campaigns.

1.2. Reactivity & Strategic Utility

The primary value of this building block lies in the reactivity of the primary iodide. This functional group is an excellent leaving group in nucleophilic substitution (SN2) reactions, allowing for the facile introduction of a wide array of functionalities. Amines, thiols, azides, and various oxygen nucleophiles can be readily coupled to the scaffold. Furthermore, the iodomethyl group can participate in a range of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, significantly expanding its synthetic utility.

A Comparative Benchmark of Spirocyclic Scaffolds

The strategic choice of a spirocyclic building block depends on the specific goals of the medicinal chemistry program. Below, we compare 3-(Iodomethyl)-2-oxaspiro[4.5]decane with other widely employed spirocyclic classes.

Table 1: Comparative Analysis of Key Spirocyclic Building Blocks

Feature3-(Iodomethyl)-2-oxaspiro[4.5]decaneAza-spirocycles (e.g., Aza-spiro[3.3]heptane)Spirocyclic Ketones (e.g., Spiro[4.5]decan-1-one)Oxetane-based Spirocycles
Core Structure Oxaspiro[4.5]decaneAza-spiroalkane (e.g., piperidine, azetidine)SpiroalkanoneSpiro-oxetane
Key Reactive Handle Primary Iodide (-CH₂I)Secondary/Primary Amine (-NH)Ketone (C=O)Hydroxyl, Halogen, Amine
Primary Transformations SN2 Substitution, Cross-CouplingAmide Coupling, Reductive Amination, N-ArylationWittig Reaction, Grignard Addition, Reductive AminationEtherification, Nucleophilic Opening, Amide Coupling
Physicochemical Impact Increases Fsp³, introduces a defined exit vector, potential H-bond acceptor (ether).Introduces basic center, often improves aqueous solubility and metabolic stability.[1]Serves as a versatile hub for introducing diverse functionality.Enhances solubility, reduces lipophilicity, acts as a bioisostere for gem-dimethyl or carbonyl groups.[1][8][9][10]
Synthetic Accessibility ModerateHigh (many are commercially available)HighModerate to High (commercial availability is growing)[11]
Prominent Applications Scaffolds requiring a rigid, non-basic core with a reactive linker.CNS-active compounds, GPCR modulators, kinase inhibitors.[9][12]Versatile intermediates for library synthesis across various target classes.Bioisosteric replacement, metabolic "blocking", solubility enhancement.[8][13]

Experimental Section: Practical Application and Protocol Validation

To demonstrate the utility of 3-(Iodomethyl)-2-oxaspiro[4.5]decane, we provide a robust, self-validating protocol for its coupling with a primary amine—a cornerstone reaction in library synthesis.

3.1. Protocol: SN2 Amination of 3-(Iodomethyl)-2-oxaspiro[4.5]decane

This procedure details the reaction of the title compound with a generic primary amine, a common step in elaborating the scaffold for structure-activity relationship (SAR) studies.

Diagram 1: Experimental Workflow for SN2 Amination

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve 3-(Iodomethyl)-2-oxaspiro[4.5]decane (1.0 eq) and primary amine (1.1 eq) in polar aprotic solvent (e.g., DMF). B Add a non-nucleophilic organic base (e.g., DIPEA, 2.0 eq). A->B C Stir mixture at ambient temperature or heat to 50-70 °C. B->C D Monitor reaction progress to completion (TLC or LC-MS). C->D E Dilute with water and extract with an organic solvent (e.g., EtOAc). D->E F Wash combined organic layers (water, brine), dry (Na₂SO₄), and concentrate. E->F G Purify crude product via flash column chromatography (SiO₂). F->G G Reactants R-NH₂ + Spiro-CH₂-I Transition_State [R-H₂Nδ+···CH₂(Spiro)···Iδ⁻]‡ Reactants->Transition_State Nucleophilic Attack Products R-NH₂⁺-CH₂-Spiro + I⁻ Transition_State->Products Iodide Departure Final_Product R-NH-CH₂-Spiro Products->Final_Product -H⁺ (Base)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.